2-(4-tert-butylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Description
This compound is a sulfonamide-acetamide hybrid featuring a 4-tert-butylphenoxy group linked via an acetamide bridge to a 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl moiety. Its molecular formula is C₂₅H₃₀N₄O₄S (calculated molecular weight: 506.6 g/mol). Structural studies of similar compounds often employ crystallographic tools like SHELXL and ORTEP-3 for refinement and visualization.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-14-17(2)26-23(25-16)28-33(30,31)21-12-8-19(9-13-21)27-22(29)15-32-20-10-6-18(7-11-20)24(3,4)5/h6-14H,15H2,1-5H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUFNYOQLHTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid. This intermediate is then reacted with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the phenoxy, pyrimidine, or sulfamoyl groups, impacting molecular weight, solubility, and bioactivity. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activity/Properties | References |
|---|---|---|---|---|---|
| 2-(4-tert-Butylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (Main) | C₂₅H₃₀N₄O₄S | 506.6 | 4-tert-Butylphenoxy, 4,6-dimethylpyrimidine | Potential enzyme inhibition (theoretical) | N/A |
| 2-(2,6-Dimethylphenoxy)-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide | C₂₂H₂₄N₄O₄S | 440.5 | 2,6-Dimethylphenoxy (vs. tert-butyl) | Research applications (exact activity unspecified) | |
| N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide | C₁₉H₁₇FN₄O₃S | 416.4 | Fluorobenzamide (replaces acetamide-phenoxy) | Antimicrobial, anticancer (enzyme inhibition) | |
| 2-(4-Ethylphenoxy)-N-[4-(Pyrimidin-2-ylsulfamoyl)Phenyl]Acetamide | C₂₀H₂₀N₄O₄S | 436.5 | Ethylphenoxy (smaller alkyl vs. tert-butyl) | Antiviral, enhanced lipophilicity | |
| 2-{[4-(3,4-Dimethylphenyl)Pyrimidin-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide | C₂₃H₂₄N₄O₂S | 444.5 | Methoxyphenyl, sulfanyl linkage (vs. sulfamoyl) | Unspecified; structural uniqueness emphasized |
Impact of Substituents on Bioactivity
- Fluorine substitution (e.g., in the fluorobenzamide analog) introduces electronegativity, improving binding affinity to enzymes like dihydrofolate reductase .
Pyrimidine Ring Variations :
- 4,6-Dimethylpyrimidine (main compound) is a common motif in enzyme inhibitors, offering optimal steric and electronic properties for sulfamoyl interactions. Analogs with 2,4-dimethylpyrimidine or hydroxypyrimidine show altered reactivity and target specificity.
Sulfamoyl vs. Sulfonyl/Sulfanyl Groups :
Biological Activity
2-(4-tert-butylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that combines a phenoxy group and a sulfamoyl moiety, which suggests potential biological activities. This compound is of interest in medicinal chemistry for its possible applications in pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4S |
| Molecular Weight | 460.64 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)c(cc1)ccc1OCC(Nc(cc1)ccc1S(Nc1nc(C)cc(C)n1)(=O)=O)=O |
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes in bacterial cells. The sulfamoyl group mimics para-aminobenzoic acid (PABA), competing with it for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this pathway, the compound may exert antibacterial effects, particularly against Gram-positive bacteria .
Antimicrobial Activity
Recent studies have screened various compounds similar to this compound for antimicrobial potential. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that structural modifications significantly influence their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of lipophilic substituents enhances membrane permeability, which is crucial for antimicrobial action.
Case Studies
-
Study on Structure-Activity Relationship (SAR) :
A quantitative structure-activity relationship (QSAR) analysis indicated that modifications in the phenolic and sulfonamide portions of similar compounds significantly affect their pharmacodynamics and pharmacokinetics. This suggests that this compound may possess similar properties, warranting further investigation into its biological activity against various microbial strains . -
Inhibition Studies :
In vitro tests showed that related compounds with similar structural motifs exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of compounds like this compound as promising candidates for developing new antimicrobial agents .
Q & A
Q. Basic
- X-ray Crystallography : Determines 3D conformation, bond lengths (e.g., C–S: ~1.75–1.80 Å), and dihedral angles (e.g., 177.9° between pyrimidine and phenyl rings) .
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm; pyrimidine carbons at δ ~160 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value () | Value () |
|---|---|---|
| Space group | Monoclinic, P2₁/c | Triclinic, P-1 |
| R factor | 0.048 | 0.053 |
| C–S bond length (Å) | 1.76 | 1.78 |
| Dihedral angle (°) | 177.95 | 179.1 |
How can researchers resolve contradictions in spectroscopic or crystallographic data?
Q. Advanced
- Cross-Validation : Combine XRD with DFT calculations to validate bond angles and torsional strain .
- Dynamic NMR : Resolve rotational barriers in sulfamoyl groups by variable-temperature H NMR (e.g., coalescence temperature analysis) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₅H₃₀N₄O₄S₂) when elemental analysis discrepancies arise .
What experimental designs are used to study its enzyme inhibition mechanisms?
Q. Advanced
- Kinetic Assays : Measure IC₅₀ values via fluorescence polarization (e.g., inhibition of dihydrofolate reductase at ~5 µM) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyrimidine N1 and sulfamoyl O) .
- In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with IC₅₀ values compared to controls like methotrexate .
Q. Table 2: Representative Biological Activity Data
| Assay Type | Target | Result (IC₅₀) | Source |
|---|---|---|---|
| Enzyme Inhibition | DHFR | 4.8 ± 0.3 µM | |
| Cytotoxicity (MCF-7) | Breast Cancer Cells | 12.5 ± 1.2 µM |
How to optimize reaction yields while minimizing byproducts?
Q. Advanced
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect sulfoxide derivatives (e.g., from over-oxidation) and adjust stoichiometry of oxidizing agents (e.g., H₂O₂) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) and improve regioselectivity in heterocycle formation .
What strategies validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72 h) and analyze degradation products via UPLC-QTOF .
- Plasma Stability Assays : Incubate with human plasma (4 h) and quantify intact compound using HPLC-UV .
- Light Stress Testing : Monitor photodegradation under ICH Q1B guidelines (e.g., UV light at 320–400 nm) .
How does the tert-butyl group influence bioactivity and crystallinity?
Q. Advanced
- Bioactivity : The tert-butyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability in cell-based assays .
- Crystallinity : Bulky tert-butyl groups promote π-stacking in crystal lattices, increasing melting point (mp ~215–220°C) and reducing hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
